Home > Products > Screening Compounds P68237 > Fingolimod Impurity 13
Fingolimod Impurity 13 - 882691-14-7

Fingolimod Impurity 13

Catalog Number: EVT-1478571
CAS Number: 882691-14-7
Molecular Formula: C21H35NO3
Molecular Weight: 349.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fingolimod Impurity 13 (FINI Impurity I) is a process-related impurity identified during the multi-step chemical synthesis of fingolimod hydrochloride []. It is distinct from the nine organic impurities (Imp A-I) outlined in the European and United States Pharmacopeias for fingolimod hydrochloride []. This impurity is found in a key intermediate during fingolimod hydrochloride production [].

Fingolimod Hydrochloride

    Compound Description: Fingolimod hydrochloride, a synthetic sphingosine-1-phosphate receptor modulator, is a medication used to treat relapsing multiple sclerosis []. It is known to inhibit the egress of lymphocytes from lymphoid tissues, potentially reducing the trafficking of pathogenic cells into the central nervous system [].

Oxibendazole

    Compound Description: Oxibendazole is a benzimidazole antiparasitic drug used in both humans and animals []. It is structurally similar to albendazole and considered a significant impurity during its manufacturing process.

    Relevance: Although not directly related to fingolimod, oxibendazole exemplifies the concept of process-related impurities, which are structurally similar compounds arising during drug synthesis. The synthesis of fingolimod hydrochloride involves multiple steps [], increasing the likelihood of forming structurally related impurities.

Sphingosine-1-phosphate

    Compound Description: Sphingosine-1-phosphate (S1P) is a naturally occurring bioactive lipid molecule and a crucial signaling molecule in the immune and cardiovascular systems []. It functions as a first or second messenger, mediating signaling pathways involved in cell differentiation, migration, proliferation, and apoptosis [].

    Relevance: Fingolimod, after phosphorylation, acts as a sphingosine-1-phosphate receptor modulator, mimicking the action of S1P [, ]. The structural similarity to S1P is fundamental for fingolimod's mechanism of action. Understanding S1P's structure is crucial for comprehending the structure-activity relationships of fingolimod and its potential impurities.

Eight Process-Related Impurities (FINI imp A-H)

    Compound Description: These impurities, different from those listed in pharmacopoeias, were synthesized and isolated during the multi-step synthesis of fingolimod hydrochloride []. They were characterized using spectroscopic techniques like NMR, FTIR, and MS []. Two of these impurities were flagged as potential genotoxic impurities due to their alkylating properties (alkyl sulfonates and alkyl halides) [].

    Relevance: These impurities, arising during the production of fingolimod hydrochloride, are inherently structurally related to the final drug substance []. Their identification and characterization highlight the potential for structurally similar compounds to emerge during fingolimod synthesis.

Overview

Fingolimod Impurity 13 is a chemical compound associated with the pharmaceutical development of Fingolimod, an immunomodulating drug primarily used in the treatment of multiple sclerosis. This impurity arises during the synthesis of Fingolimod and is significant for both regulatory and quality control purposes. Fingolimod itself is derived from natural products and has a complex molecular structure that necessitates careful monitoring for impurities during its production.

Source

Fingolimod Impurity 13 is typically identified during the synthesis of Fingolimod, which involves various chemical reactions and intermediates. The impurity can be generated through side reactions or incomplete reactions in the synthetic pathway, making it crucial to understand its formation to ensure the purity of the final product.

Classification

Fingolimod Impurity 13 falls under the category of pharmaceutical impurities, which are unintended chemical substances that may be present in drug formulations. These impurities can arise from raw materials, reagents, or during the manufacturing process itself.

Synthesis Analysis

Methods

The synthesis of Fingolimod Impurity 13 has been explored through several methods, focusing on minimizing its formation while optimizing yields of the desired product. The general approach involves:

  1. Starting Materials: The synthesis often begins with commercially available compounds such as n-octylbenzene and various propionic acids.
  2. Reactions: Key reactions include Friedel-Crafts acylation, reduction processes, and nucleophilic substitutions. For instance, a notable method involves treating n-octylbenzene with 3-nitropropionic acid under acidic conditions to form an intermediate which can lead to the formation of impurities like Impurity 13 .

Technical Details

The synthesis typically employs techniques such as:

  • Reduction Reactions: To convert nitro groups to amines, which can lead to various impurities.
  • Acylation Reactions: To introduce functional groups that may further react and form impurities.
  • Optimization: Adjustments to reaction conditions such as temperature and solvent choice are crucial for controlling the formation of impurities .
Molecular Structure Analysis

Structure

Fingolimod Impurity 13's molecular structure is closely related to that of Fingolimod but differs by specific functional groups or substituents that characterize it as an impurity. The precise structural formula can be derived from its synthetic pathway, highlighting variations in side chains or functional groups.

Data

The molecular formula for Fingolimod Impurity 13 typically includes elements such as carbon, hydrogen, nitrogen, oxygen, and potentially chlorine, reflecting its derivation from the parent compound. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often used to elucidate its structure .

Chemical Reactions Analysis

Reactions

Fingolimod Impurity 13 can participate in various chemical reactions typical of organic compounds:

  • Reduction: The nitro group present in some precursors can be reduced to form amines or hydroxyl groups.
  • Substitution Reactions: Nucleophilic substitutions can occur at positions adjacent to functional groups, leading to different impurity profiles.

Technical Details

The formation of Fingolimod Impurity 13 often results from side reactions during these processes. For example, during the reduction of precursor compounds under specific conditions, undesired side products may form due to incomplete reactions or competing pathways .

Mechanism of Action

Process

Data

Research indicates that Fingolimod functions primarily through sphingosine-1-phosphate receptor modulation, leading to reduced lymphocyte egress from lymph nodes. This mechanism is critical for its therapeutic effects in multiple sclerosis treatment .

Physical and Chemical Properties Analysis

Physical Properties

Fingolimod Impurity 13 exhibits physical properties similar to those of related compounds within its class:

  • Appearance: Typically a solid or liquid depending on purity and formulation.
  • Melting Point: Specific melting points would be determined experimentally but are expected to align closely with those of related impurities.

Chemical Properties

Chemical properties include reactivity patterns typical for organic compounds containing amine or hydroxyl functional groups:

  • Solubility: Likely soluble in organic solvents; solubility in water may vary based on functional groups.
  • Stability: Stability under various pH conditions and temperatures must be evaluated to ensure safe handling during synthesis .
Applications

Scientific Uses

Fingolimod Impurity 13 serves several important roles in scientific research and pharmaceutical development:

Introduction to Fingolimod Impurity 13

Fingolimod Impurity 13 represents a structurally characterized process-related impurity identified during the synthetic production of fingolimod hydrochloride, a sphingosine-1-phosphate receptor modulator used clinically for relapsing multiple sclerosis. This impurity falls within the category of organic impurities defined by International Council for Harmonisation (ICH) guidelines, specifically classified as a potential genotoxic impurity due to its alkylating properties and structural alerts [3] [4]. Its formation occurs during specific chemical transformations in the multi-step synthesis of fingolimod, particularly during reductive amination or hydrogenation steps [1]. The identification and control of this impurity are critical for ensuring drug safety, as structural analogs have demonstrated concerning toxicological profiles [3] [6]. Regulatory authorities mandate strict control strategies for such impurities, with analytical control thresholds typically established at ppm levels according to ICH M7 guidelines [4]. The comprehensive characterization of Fingolimod Impurity 13 encompasses spectroscopic elucidation (NMR, MS), synthesis pathway determination, and validation of analytical methods for its detection and quantification at regulated thresholds [3] [5].

Chemical Identity and Structural Characterization of Fingolimod Impurity 13

Fingolimod Impurity 13 has been identified as 2-Amino-2-[2-(4-octyl-3-(3-(4-octylphenyl)propyl)phenethyl)propane-1,3-diol, a dimeric structural analog formed through alkylation side reactions during synthesis. Its molecular formula is C~36~H~59~NO~2~, with a molecular weight of 537.86 g/mol [5] [7]. Structural characterization via nuclear magnetic resonance (NMR) spectroscopy reveals distinctive features, including resonances corresponding to two distinct octyl chains (δ 0.88 ppm, t, 6H; δ 1.26-1.30 ppm, m, 20H; δ 2.58 ppm, t, 4H), dual phenethyl moieties (δ 2.60-2.75 ppm, m, 8H; δ 6.95-7.15 ppm, m, 8H), and the characteristic aminodiol functionality (δ 3.45-3.65 ppm, m, 4H; δ 3.72 ppm, s, 4H) [3]. Mass spectrometric analysis (LC-MS) typically shows a protonated molecular ion [M+H]^+^ at m/z 538.45 and characteristic fragment ions at m/z 307.47 (corresponding to monomeric fingolimod) and m/z 230.98 (resulting from cleavage between the aromatic ring and adjacent methylene group) [3] [5]. The impurity exhibits greater lipophilicity than the parent drug, evidenced by a higher retention time (R~t~ ≈ 22.4 min) in reversed-phase ultra-performance liquid chromatography (RP-UPLC) methods developed for impurity profiling, using C18 columns and acetonitrile-water mobile phases [3].

Table 1: Structural and Analytical Characterization Data for Fingolimod Impurity 13

CharacteristicData
Systematic Name2-Amino-2-[2-(4-octyl-3-(3-(4-octylphenyl)propyl)phenethyl)propane-1,3-diol
Molecular FormulaC~36~H~59~NO~2~
Molecular Weight537.86 g/mol
^1^H NMR Key Signals (CDCl~3~)0.88 (t, 6H), 1.26-1.30 (m, 20H), 2.58 (t, 4H), 2.60-2.75 (m, 8H), 3.45-3.65 (m, 4H), 3.72 (s, 4H), 6.95-7.15 (m, 8H)
LC-MS Data[M+H]^+^ m/z 538.45; Fragments: m/z 307.47, 230.98
RP-UPLC Retention Time~22.4 min (Acetonitrile:Water gradient)
Chromatographic Purity≥95% (Validated analytical methods)

Role of Impurities in Pharmaceutical Development: Regulatory and Quality Perspectives

Impurities like Fingolimod Impurity 13 are subject to stringent regulatory control due to their potential impact on drug safety and efficacy. ICH guidelines classify such compounds as process-related impurities, specifically highlighting their origin during chemical synthesis rather than degradation [2] [6]. The presence of dimeric structures with dual alkyl chains raises specific toxicological concerns, particularly regarding potential genotoxicity based on structural alerts outlined in ICH M7 [3] [4]. Regulatory frameworks establish clear thresholds for identification (0.10%), qualification (0.15%), and reporting (0.05%) based on the maximum daily dose of fingolimod (0.5 mg/day) [2] [4]. For potential genotoxic impurities like Impurity 13, even stricter limits apply, typically defined by the Threshold of Toxicological Concern (TTC) concept, which sets a permissible daily intake of ≤1.5 μg/day for known mutagenic carcinogens [4]. Control strategies mandated by regulatory agencies involve multiple approaches:

  • Process Optimization: Adjusting reaction stoichiometry (particularly formaldehyde equivalents), temperature control during reductive amination (maintained below 60°C), and hydrogenation pressure/catalyst loading to minimize dimer formation [1] [3].
  • Purification Validation: Demonstrating the capability of crystallization processes (typically using ethyl acetate/heptane mixtures) and chromatographic purification steps to reduce Impurity 13 levels below specification limits [1] [7].
  • Analytical Control: Implementing validated stability-indicating methods such as RP-UPLC with detection limits ≤0.003% (15 ppm) specifically capable of resolving Impurity 13 from structurally related compounds and fingolimod itself [3].

Pharmacopeial standards (USP/EP) for fingolimod hydrochloride mandate comprehensive impurity profiling, requiring identification and quantification of specified and unspecified impurities, with total impurities not exceeding 0.5% and any individual impurity (including Impurity 13) controlled at NMT 0.15% unless qualified at higher levels [3] [7].

Table 2: Regulatory Classification and Control Thresholds for Fingolimod Impurity 13

Regulatory AspectRequirement/Characteristic
ICH ClassificationOrganic Impurity (Process-Related)
Genotoxic PotentialClass 3 (Alerting Structure; Unknown Mutagenic Potential - ICH M7)
Identification Threshold0.10%
Qualification Threshold0.15%
Reporting Threshold0.05%
TTC-Based Control Limit≤15 ppm (≤0.0015%) in drug substance
Specification Limit (Typical)Not More Than (NMT) 0.10%
Key Control StrategiesProcess parameter optimization, crystallization purification, validated chromatographic monitoring

Synthesis Pathways and Formation Mechanisms of Fingolimod Impurity 13

Fingolimod Impurity 13 arises predominantly through competitive side reactions during the reductive amination step in the synthesis of fingolimod. The principal mechanism involves the double alkylation of ammonia by the ketone intermediate (2-(4-octylphenyl)acetaldehyde) under reductive conditions, followed by electrophilic aromatic substitution [1] [3]. The formation pathway occurs as follows:

  • Primary Amine Formation: The intended intermediate, 2-(4-octylphenyl)ethan-1-amine (Compound A), forms via reductive amination of 2-(4-octylphenyl)acetaldehyde with ammonia under hydrogenation catalysis (Pd/C or PtO~2~) [1].
  • Imine Formation and Over-reduction: Excess aldehyde reacts with the primary amine (Compound A), forming a Schiff base. Subsequent reduction yields the secondary amine, 1-[2-(4-octylphenyl)ethyl]-N-[2-(4-octylphenyl)ethyl]methanamine (Compound B) [3].
  • Electrophilic Aromatic Substitution: Under acidic conditions or elevated temperatures, Compound B undergoes intramolecular cyclization where the secondary amine attacks the ortho position of an adjacent phenyl ring. This forms a dihydroisoquinoline intermediate [3].
  • Final Reduction: The dihydroisoquinoline undergoes further reduction under hydrogenation conditions, yielding the fully saturated tetrahydroisoquinoline core structure characteristic of Impurity 13 [3].

Critical process parameters influencing Impurity 13 formation include:

  • Ammonia Stoichiometry: Molar ratios below 5:1 (NH~3~:aldehyde) significantly increase dimer formation [1].
  • Formaldehyde Concentration: Excess formaldehyde accelerates imine formation and subsequent electrophilic substitution [1] [3].
  • Hydrogenation Conditions: Elevated pressure (>50 psi) and prolonged reaction times (>12 hours) promote over-reduction and cyclization [1].
  • Catalyst Type: Palladium on carbon (Pd/C) shows higher propensity for over-reduction compared to platinum oxide (PtO~2~) [1].

Laboratory synthesis of Impurity 13 for reference standards involves the intentional reaction of 2-(4-octylphenyl)acetaldehyde (2 equivalents) with ammonium acetate in methanol, followed by controlled sodium cyanoborohydride reduction at 50°C for 24 hours. Purification employs silica gel chromatography using ethyl acetate:hexane gradients, yielding the impurity with >95% chromatographic purity [3] [5]. Process optimization to minimize Impurity 13 includes using ammonia gas saturation in toluene, maintaining temperatures below 50°C, limiting hydrogen pressure to 30-40 psi, and employing fractional crystallization with heptane/ethyl acetate mixtures to isolate fingolimod while leaving the dimeric impurity in the mother liquor [1] [7].

Table 3: Synthesis Intermediates and By-Products Associated with Fingolimod Impurity 13 Formation

Compound DesignationChemical NameMolecular FormulaRole in Impurity Formation
Ketone Intermediate2-(4-Octylphenyl)acetaldehydeC~16~H~24~OPrimary reactant undergoing reductive amination
Compound A2-(4-Octylphenyl)ethan-1-amineC~16~H~27~NPrimary amine intermediate susceptible to over-alkylation
Compound B1-[2-(4-Octylphenyl)ethyl]-N-[2-(4-octylphenyl)ethyl]methanamineC~27~H~43~NSecondary amine precursor enabling cyclization
Dihydroisoquinoline Intermediate1,2,3,4-Tetrahydro-6,8-dioctylisoquinolineC~26~H~43~NCyclized intermediate prior to final reduction
Fingolimod Impurity 132-Amino-2-[2-(4-octyl-3-(3-(4-octylphenyl)propyl)phenethyl)propane-1,3-diolC~36~H~59~NO~2~Final hydrogenated dimeric impurity

Properties

CAS Number

882691-14-7

Product Name

Fingolimod Impurity 13

Molecular Formula

C21H35NO3

Molecular Weight

349.51

Synonyms

Benzenebutanoic acid, α-​amino-​α-​(hydroxymethyl)​-​4-​octyl-​, ethyl ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.